Cyclopropanesulfonic Acid
Overview
Description
Cyclopropanesulfonic acid is an organic compound characterized by a cyclopropane ring bonded to a sulfonic acid group Its molecular formula is C₃H₆O₃S, and it is known for its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide, followed by oxidation to yield the sulfonic acid. Another method includes the use of cyclopropylcarbinol, which is treated with chlorosulfonic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropanesulfonates.
Reduction: Reduction reactions can convert it into cyclopropylsulfonamides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.
Major Products:
Oxidation: Cyclopropanesulfonates.
Reduction: Cyclopropylsulfonamides.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: It serves as a precursor for biologically active molecules and is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropanesulfonic acid involves its reactivity with various nucleophiles and electrophiles. The sulfonic acid group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclopropanesulfonic acid can be compared with other sulfonic acids and cyclopropane derivatives:
Cyclopropanesulfonamide: Similar in structure but contains an amide group instead of a sulfonic acid group.
Cyclopropanesulfonyl chloride: A derivative used in the synthesis of other cyclopropane compounds.
Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications.
This compound is unique due to its
Properties
IUPAC Name |
cyclopropanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBAYKGXREKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439501 | |
Record name | Cyclopropanesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21297-68-7 | |
Record name | Cyclopropanesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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